

Application Note: Solid-Phase Extraction of **3-Oxo-octanoyl-CoA** from Tissues

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Compound of Interest

Compound Name: 3-oxooctanoyl-CoA

Cat. No.: B15547418

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Introduction

3-Oxooctanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Its accurate quantification in tissue samples is crucial for researchers in metabolic studies, drug development, and the investigation of inherited metabolic disorders. This application note provides a detailed protocol for the solid-phase extraction (SPE) of **3-oxooctanoyl-CoA** from tissue samples, ensuring high recovery and purity for subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Overview

This method utilizes a 2-(2-pyridyl)ethyl-functionalized silica gel solid-phase extraction cartridge. This sorbent acts as a weak anion exchanger at an acidic pH, effectively binding the negatively charged phosphate groups of the Coenzyme A moiety. The protocol is designed to be robust, minimizing the degradation of the target analyte and removing interfering substances from the complex tissue matrix.

Key Considerations

- **Sample Integrity:** Due to the inherent instability of acyl-CoA thioesters, it is critical to process tissue samples quickly and at low temperatures to prevent enzymatic and chemical degradation.^[1] Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.

- pH Control: Acyl-CoAs are most stable in a slightly acidic environment (pH 4-6).[1] The use of an acidic extraction buffer is essential to prevent hydrolysis of the thioester bond.[1]
- Internal Standards: The use of a suitable internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not naturally present in the sample, is highly recommended for accurate quantification.

Expected Results

This protocol is expected to yield a clean extract of **3-oxooctanoyl-CoA** suitable for sensitive downstream analysis. The recovery of medium-chain acyl-CoAs using this method is high, as detailed in the quantitative data table below.

Quantitative Data Summary

The following table summarizes the expected recovery rates for the extraction and solid-phase extraction steps based on data for structurally similar acyl-CoAs.

Analyte (Surrogate)	Extraction Step Recovery (%)	Solid-Phase Extraction Recovery (%)	Overall Recovery (%)
Octanoyl-CoA	93 - 104	83 - 90	77 - 94

Data is based on recoveries of radiolabeled octanoyl-CoA from powdered rat liver and serves as an estimate for **3-oxooctanoyl-CoA** recovery.[2][3]

Experimental Protocols

Materials and Reagents

- Tissue samples (e.g., liver, heart, muscle), stored at -80°C
- Liquid nitrogen
- Internal Standard (e.g., ¹³C₈-Octanoyl-CoA)
- Acetonitrile (ACN), LC-MS grade

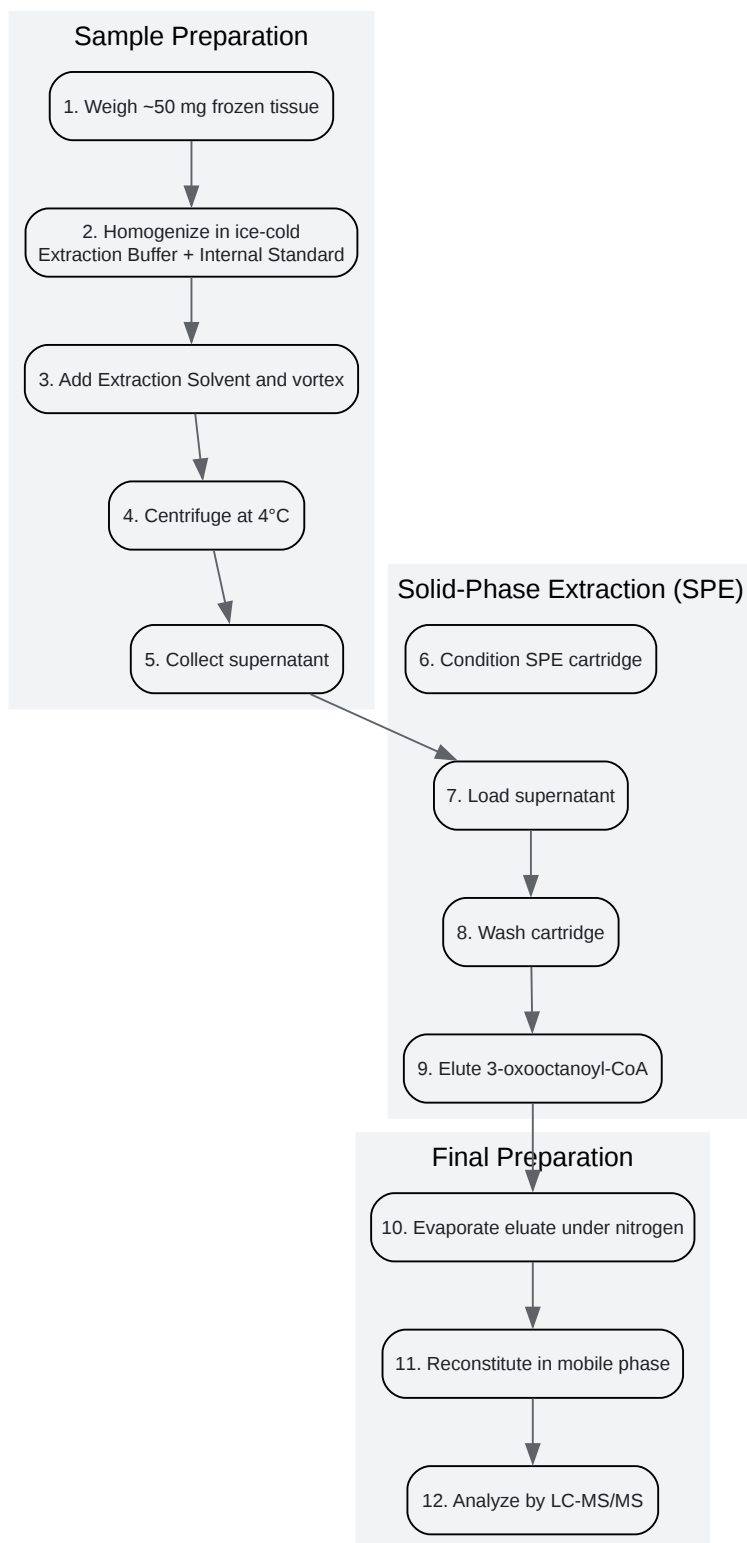
- Isopropanol (IPA), LC-MS grade
- Potassium phosphate, monobasic
- Glacial acetic acid
- Methanol (MeOH), LC-MS grade
- Ammonium formate
- Water, LC-MS grade
- 2-(2-pyridyl)ethyl-functionalized silica gel SPE cartridges (e.g., Sigma-Aldrich product number 54127-U)[3]
- Homogenizer (e.g., bead beater or rotor-stator)
- Centrifuge, refrigerated
- SPE manifold
- Nitrogen evaporator

Solutions Preparation

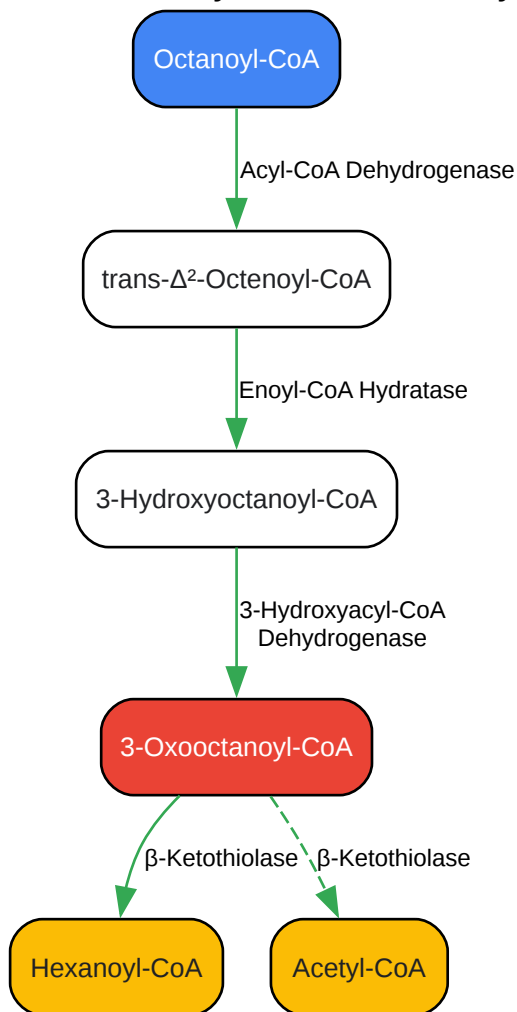
- Extraction Buffer: 0.1 M Potassium Phosphate, pH 4.9.[4]
- Extraction Solvent: Acetonitrile/Isopropanol (3:1, v/v).
- SPE Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[3]
- SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[3]
- SPE Elution Buffer: Methanol/250 mM Ammonium Formate (4:1, v/v).[3]

Experimental Workflow Diagram

Experimental Workflow for 3-Oxo-octanoyl-CoA Extraction



Metabolic Pathway of 3-Oxo-octanoyl-CoA



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References

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